molecular formula C10H13ClN2 B13624168 2-Chloro-3-(piperidin-4-yl)pyridine

2-Chloro-3-(piperidin-4-yl)pyridine

Cat. No.: B13624168
M. Wt: 196.67 g/mol
InChI Key: UKVFSACIVZEKFS-UHFFFAOYSA-N
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Description

2-Chloro-3-(piperidin-4-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen atoms in the structure makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperidin-4-yl)pyridine typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloropyridine is reacted with a piperidine derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Piperidine Derivatives: Formed through reduction reactions.

    Coupled Products: Formed through coupling reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the piperidine ring can enhance its binding affinity and specificity for target molecules . The compound can also interact with various molecular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(piperidin-4-yl)pyridine is unique due to the specific positioning of the chlorine atom and the piperidine ring, which can influence its reactivity and binding properties. This unique structure allows it to participate in specific chemical reactions and interact with particular biological targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-3-piperidin-4-ylpyridine

InChI

InChI=1S/C10H13ClN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2

InChI Key

UKVFSACIVZEKFS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(N=CC=C2)Cl

Origin of Product

United States

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